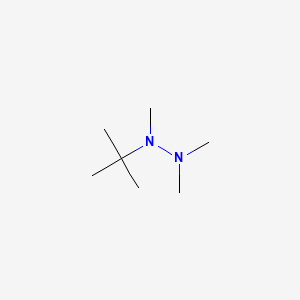
tert-Butyl trimethylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl trimethylhydrazine: is an organic compound with the molecular formula C7H18N2 . It is a derivative of hydrazine, where the hydrogen atoms are replaced by tert-butyl and trimethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-Butyl trimethylhydrazine can be synthesized through several methods. One common approach involves the reaction of tert-butyl hydrazine with trimethylchlorosilane under anhydrous conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl trimethylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce this compound derivatives with reduced functional groups .
Applications De Recherche Scientifique
Chemistry: tert-Butyl trimethylhydrazine is used as a reagent in organic synthesis, particularly in the preparation of hydrazine derivatives and other nitrogen-containing compounds. Its unique structure allows for selective reactions, making it valuable in synthetic chemistry .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the role of hydrazine derivatives in biological systems and their interactions with biomolecules .
Medicine: Research is ongoing to determine its efficacy and safety as a therapeutic agent .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Mécanisme D'action
The mechanism of action of tert-Butyl trimethylhydrazine involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile, participating in reactions with electrophilic species. It may also interact with enzymes and proteins, affecting their function and activity. The specific pathways and targets depend on the context of its use, whether in chemical synthesis, biological research, or medicinal applications .
Comparaison Avec Des Composés Similaires
tert-Butyl hydrazine: A related compound with similar reactivity but different substituents.
Trimethylhydrazine: Another hydrazine derivative with distinct chemical properties.
tert-Butylamine: A compound with a tert-butyl group but different functional groups.
Uniqueness: tert-Butyl trimethylhydrazine is unique due to its combination of tert-butyl and trimethyl groups, which confer specific reactivity and stability. This makes it distinct from other hydrazine derivatives and valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
60678-73-1 |
|---|---|
Formule moléculaire |
C7H18N2 |
Poids moléculaire |
130.23 g/mol |
Nom IUPAC |
1-tert-butyl-1,2,2-trimethylhydrazine |
InChI |
InChI=1S/C7H18N2/c1-7(2,3)9(6)8(4)5/h1-6H3 |
Clé InChI |
ZXDALXOGBYDGKZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N(C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


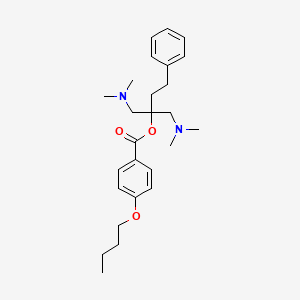

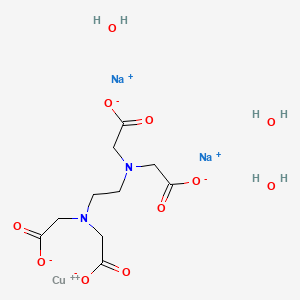

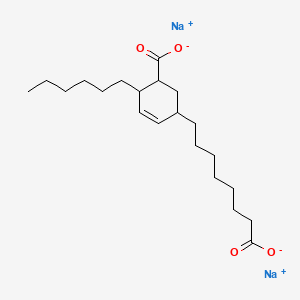
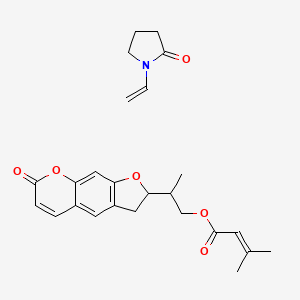
![4-methylbenzenesulfonate;(2Z)-3-methyl-2-[(2E,4E)-5-(3-methyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole](/img/structure/B13767948.png)
![1-[3-(Azetidin-1-yl)propyl]piperazine](/img/structure/B13767952.png)

![(2Z,6E)-5-hydroxy-4-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]diazenyl]-2,6-bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hydrazinylidene]cyclohex-4-ene-1,3-dione](/img/structure/B13767965.png)




